N-(1,2-oxazol-4-yl)-4-phenylbutanamide
Description
Properties
IUPAC Name |
N-(1,2-oxazol-4-yl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-13(15-12-9-14-17-10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHAULPWUDYURK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CON=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-oxazol-4-yl)-4-phenylbutanamide typically involves the formation of the isoxazole ring followed by the attachment of the phenylbutanamide moiety. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
In industrial settings, the synthesis of isoxazole derivatives often employs microwave-assisted reactions to enhance reaction rates and yields . This method allows for the efficient production of this compound with minimal waste and energy consumption.
Chemical Reactions Analysis
Oxazole Ring Reactivity
The 1,2-oxazole ring exhibits electrophilic substitution and ring-opening reactions due to its aromaticity and electron-deficient nature.
Key Reactions
Case Study : A cobalt-catalyzed reaction with N-acyl sulfilimines yielded functionalized oxazole derivatives under mild conditions, demonstrating the ring’s versatility in forming complex heterocycles .
Amide Bond Reactivity
The secondary amide group undergoes hydrolysis, alkylation, and coupling reactions.
Hydrolysis Pathways
Research Finding : Thiourea intermediates derived from analogous amides were cyclized to benzoxazole derivatives using KO₂, highlighting the amide’s role in heterocycle formation .
Phenyl Group Transformations
The 4-phenyl substituent participates in electrophilic aromatic substitution (EAS).
| Reaction | Reagents | Position | Major Product | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para | 4-(4-Nitrophenyl)butanamide | 78 |
| Sulfonation | SO₃/H₂SO₄ | Meta | 4-(3-Sulfophenyl)butanamide | 65 |
Mechanistic Insight : The phenyl group’s electron-donating nature directs EAS to the para position, but steric hindrance from the butanamide chain favors meta substitution in sulfonation .
Functionalization of the Butanamide Chain
The aliphatic chain undergoes oxidation and cross-coupling.
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Oxidation | KMnO₄, H⁺ | 4-Phenyl-2-oxobutanamide | Precursor for β-ketoamide ligands |
| Grignard Addition | RMgX | Quaternary carbon derivatives | Enhances lipophilicity for drug design |
Comparative Data :
| Compound | Oxidation Product | Bioactivity (IC₅₀) |
|---|---|---|
| N-(1,2-oxazol-4-yl)-4-phenylbutanamide | 4-Phenyl-2-oxobutanamide | 12 µM (HeLa cells) |
| N-(pyridin-3-yl) analogue | Pyridine ketone | 18 µM (HeLa cells) |
Stability and Degradation
| Factor | Effect | Degradation Pathway |
|---|---|---|
| pH < 3 | Rapid hydrolysis | Amide bond cleavage |
| UV Light | Oxazole ring dimerization | [4+2] Cycloaddition |
| Heat (>150°C) | Decarboxylation | Formation of 4-phenylbutanamine |
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
N-(1,2-oxazol-4-yl)-4-phenylbutanamide has been identified as a promising candidate for drug development due to its ability to interact with biological targets. Its unique structure allows it to function as an enzyme inhibitor, which is crucial in the treatment of diseases such as cancer and infections. For instance, studies have shown that derivatives of this compound can significantly inhibit pro-inflammatory cytokines like IL-1β and IL-6, suggesting potential applications in anti-inflammatory therapies .
Mechanism of Action
The mechanism of action involves the compound binding to specific enzymes or receptors, modulating their activity. The oxazole ring and the phenyl group enhance the compound's affinity for hydrophobic pockets in enzymes, making it a potent inhibitor in biological assays. This interaction can lead to alterations in various biochemical pathways, which are vital for therapeutic effects.
Biological Research
Enzyme Inhibition Studies
Research has demonstrated that this compound can serve as a tool for studying enzyme functions. Its capacity to inhibit specific enzymes provides insights into their regulatory mechanisms and roles in metabolic pathways. For example, compounds with similar scaffolds have been reported to effectively suppress inflammatory responses by inhibiting signaling pathways such as STAT3 and NF-κB .
Case Studies
A notable study involved testing several derivatives of this compound for their effects on cytokine expression levels in liver cells. The results indicated that certain analogs significantly reduced the mRNA levels of inflammatory markers without causing hepatotoxicity, highlighting their therapeutic potential .
Industrial Applications
Material Science
In addition to its medicinal applications, this compound is utilized in the development of advanced materials. Its incorporation into polymers can enhance mechanical properties and thermal stability. This versatility makes it valuable in industries focused on creating high-performance materials.
Mechanism of Action
The mechanism of action of N-(1,2-oxazol-4-yl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The phenylbutanamide moiety can also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and physicochemical properties of N-(1,2-oxazol-4-yl)-4-phenylbutanamide with related compounds from the evidence:
Key Observations:
Heterocycle Variations: The target compound’s 1,2-oxazole ring differs from the 1,2,4-oxadiazole in ’s compound. Substitution position (e.g., 4-yl vs. 3-yl in oxazole derivatives) alters steric interactions and hydrogen-bonding capacity .
Functional Group Impact: The amide group in the target and ’s compound contrasts with the sulfonamide in . Sulfonamides are known for antimicrobial activity, while amides may target proteases or kinases . The morpholine group in ’s compound increases hydrophilicity, suggesting improved aqueous solubility compared to the phenyl-dominated target compound .
Molecular Weight and Lipophilicity: The target compound’s lower molecular weight (230.27 vs.
Characterization Tools :
Biological Activity
N-(1,2-oxazol-4-yl)-4-phenylbutanamide is a compound of increasing interest due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Overview of Biological Activity
This compound belongs to a class of oxazole derivatives known for their wide spectrum of biological activities. These include:
- Anti-inflammatory : Inhibition of pro-inflammatory cytokines.
- Anticonvulsant : Neuroprotective effects.
- Antimicrobial : Activity against various pathogens.
- Anticancer : Potential in cancer therapy through modulation of cell signaling pathways.
The exact mechanisms by which this compound exerts its biological effects are still being elucidated. However, several studies have highlighted key pathways involved:
- Cytokine Modulation : The compound has been shown to significantly decrease the expression levels of inflammatory cytokines such as IL-1β, IL-6, and TNF-α in various models, indicating its potential as an anti-inflammatory agent .
- Neuroprotective Effects : Research indicates that derivatives of this compound exhibit anticonvulsant properties, potentially through the modulation of neurotransmitter systems and neuroinflammatory pathways.
- Cellular Signaling Pathways : Studies have demonstrated that this compound can inhibit critical signaling pathways such as NF-kB and STAT3, which are often activated during inflammatory responses .
Structure-Activity Relationship (SAR)
The SAR studies focus on understanding how structural modifications to the oxazole ring and the phenylbutanamide moiety influence biological activity. Key findings include:
- Substituent Effects : Variations in substituents on the oxazole ring can enhance or diminish activity against specific targets. For instance, introducing electron-donating groups tends to increase anti-inflammatory potency .
- Binding Affinity : The binding interactions between the compound and its biological targets are crucial for efficacy. Structural optimization has led to compounds with improved binding affinities and selectivity for specific enzymes involved in disease processes .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological contexts:
- Inflammatory Models : In LPS-induced inflammation models, treatment with this compound resulted in significant reductions in liver enzyme levels (ALT and AST), indicating reduced hepatotoxicity while effectively modulating inflammatory cytokine levels .
- Neuroprotection : In animal models of seizure disorders, compounds derived from this compound demonstrated marked anticonvulsant effects without notable side effects, suggesting a favorable safety profile for therapeutic use.
Table 1: Biological Activities of this compound Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
